molecular formula C16H11F2NO2S B2732445 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide CAS No. 2380009-48-1

2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide

Cat. No. B2732445
M. Wt: 319.33
InChI Key: MUFPPOWXHKWKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide, also known as DFTB, is a small molecule that has gained significant attention in scientific research. DFTB is a potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

Mechanism Of Action

2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide binds to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This, in turn, leads to the inhibition of gene transcription, which is necessary for cancer cell growth and survival. 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has also been shown to have a neuroprotective effect and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has several advantages for use in lab experiments. It is a highly potent inhibitor of BRD4 and has been shown to have a high selectivity for this protein over other bromodomain-containing proteins. Additionally, 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is relatively stable and can be easily synthesized in the lab. However, one limitation of 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide, including its metabolism and distribution in vivo. Another area of interest is the investigation of the potential use of 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion
In conclusion, 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a small molecule that has shown great promise in scientific research. Its potent anti-cancer and anti-inflammatory activity, as well as its neuroprotective effect, make it a promising candidate for the development of new therapeutics. While there are some limitations to its use in lab experiments, the development of more potent and selective inhibitors of BRD4, as well as further research on its pharmacokinetics and pharmacodynamics, may lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide involves several steps, including the reaction of 2,6-difluorobenzoyl chloride with 2-thiophenemethylamine, followed by the reaction of the resulting intermediate with furan-2-carbaldehyde. The final product is obtained after purification using column chromatography. The synthesis of 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various types of cancer, including leukemia, lymphoma, and solid tumors. 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide works by inhibiting BRD4, which is a key regulator of cancer cell growth and survival. Additionally, 2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2,6-difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2S/c17-12-3-1-4-13(18)15(12)16(20)19-8-11-7-10(9-22-11)14-5-2-6-21-14/h1-7,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFPPOWXHKWKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=CS2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide

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